2-Phenylethenyl diethylcarbamate
Description
Properties
CAS No. |
221629-54-5 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-phenylethenyl N,N-diethylcarbamate |
InChI |
InChI=1S/C13H17NO2/c1-3-14(4-2)13(15)16-11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
CAEBOXXSNLHVPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- COX-2 Inhibitors: The quinazolinone-sulfonamide derivative () demonstrates moderate COX-2 inhibition, attributed to the sulfonamide group’s electronic effects and the 2-phenylethenyl moiety’s planar geometry, which may facilitate enzyme binding .
- Antimicrobial Activity: Stilbene derivatives like IPS and ES () exhibit broad-spectrum antibacterial activity, likely due to the phenolic hydroxyl groups interacting with bacterial membranes or enzymes . The diethylcarbamate group in 2-phenylethenyl diethylcarbamate may reduce polarity, altering bioavailability and target engagement compared to these hydroxyl-rich analogues.
Pharmacokinetic and Stability Profiles
- Quinazolinone-sulfonamides: These compounds exhibit moderate aqueous solubility due to the sulfonamide group, facilitating in vitro assays but requiring formulation optimization for in vivo use .
- Stilbene Diols (IPS/ES): Their phenolic groups enhance hydrogen-bonding capacity, improving target interaction but increasing metabolic susceptibility to glucuronidation or sulfation .
- This compound: The diethylcarbamate ester likely enhances metabolic stability compared to free hydroxyl or sulfonamide groups.
Q & A
Q. How can researchers mitigate ecological risks during disposal of this compound waste?
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